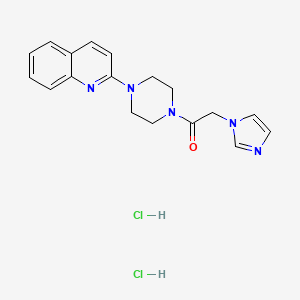![molecular formula C15H18F4N2O B5996301 4,4,4-Trifluoro-1-[3-(4-fluoroanilino)piperidin-1-yl]butan-1-one](/img/structure/B5996301.png)
4,4,4-Trifluoro-1-[3-(4-fluoroanilino)piperidin-1-yl]butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-1-[3-(4-fluoroanilino)piperidin-1-yl]butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl and fluoroaniline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-[3-(4-fluoroanilino)piperidin-1-yl]butan-1-one typically involves the reaction of 4-fluoroaniline with a piperidine derivative, followed by the introduction of a trifluoromethyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluoro-1-[3-(4-fluoroanilino)piperidin-1-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used[4][4].
Applications De Recherche Scientifique
4,4,4-Trifluoro-1-[3-(4-fluoroanilino)piperidin-1-yl]butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-1-[3-(4-fluoroanilino)piperidin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with its target, potentially modulating biological pathways and exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
- 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
Uniqueness
Compared to similar compounds, 4,4,4-Trifluoro-1-[3-(4-fluoroanilino)piperidin-1-yl]butan-1-one is unique due to the presence of both a trifluoromethyl group and a fluoroaniline moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
4,4,4-trifluoro-1-[3-(4-fluoroanilino)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F4N2O/c16-11-3-5-12(6-4-11)20-13-2-1-9-21(10-13)14(22)7-8-15(17,18)19/h3-6,13,20H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSPDZKRSZMVPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(F)(F)F)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-amino-N-(4-chlorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5996234.png)
![ethyl 3-(3-methoxybenzyl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5996235.png)
![N,N-dimethyl-N'-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}sulfamide](/img/structure/B5996237.png)
![3-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5996257.png)
![N-(oxolan-2-ylmethyl)-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide](/img/structure/B5996267.png)
![N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinamine](/img/structure/B5996268.png)
![3-(4-chlorophenyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B5996271.png)
![ethyl 3-(2-methylbenzyl)-1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5996272.png)
![2-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5996276.png)
![disodium 7-hydroxy-8-{[2-methoxy-5-(vinylsulfonyl)phenyl]diazenyl}-1,3-naphthalenedisulfonate](/img/structure/B5996277.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5996283.png)
![N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B5996289.png)
![methyl 2-[({[5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5996294.png)

